Boiling Point and Volatility Comparison: 2-Chloro-3-cyanobenzaldehyde vs. 2-Chlorobenzaldehyde vs. 3-Cyanobenzaldehyde
The predicted boiling point of 2-chloro-3-cyanobenzaldehyde (250.9 ± 20.0 °C at 760 mmHg) is approximately 38 °C higher than that of 2-chlorobenzaldehyde (212–214 °C) and approximately 38 °C higher than that of 3-cyanobenzaldehyde (210–215 °C) [1][2]. This higher boiling point reflects the combined electron-withdrawing effects of the ortho-chloro and meta-cyano substituents, which reduce vapor pressure (0.0 ± 0.5 mmHg at 25 °C) and enthalpy of vaporization (48.8 ± 3.0 kJ/mol) . The reduced volatility is relevant for reaction conditions requiring elevated temperatures without significant evaporative loss of the aldehyde starting material.
| Evidence Dimension | Boiling Point (BP) at 760 mmHg |
|---|---|
| Target Compound Data | 250.9 ± 20.0 °C (predicted) |
| Comparator Or Baseline | 2-Chlorobenzaldehyde: 212–214 °C [1]; 3-Cyanobenzaldehyde: 210–215 °C [2] |
| Quantified Difference | ΔBP ≥ +38 °C vs. both comparators |
| Conditions | Predicted values at standard atmospheric pressure (760 mmHg) |
Why This Matters
Higher boiling point enables higher reaction temperatures with less aldehyde loss, improving net yield in condensations that require reflux conditions, and reduces airborne exposure risk during handling.
- [1] PubChem Compound Summary for CID 6996, 2-Chlorobenzaldehyde. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6996 View Source
- [2] PubChem Compound Summary for CID 76117, 3-Cyanobenzaldehyde. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/76117 View Source
